2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
Overview
Description
2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is an organic compound with the molecular formula C16H18ClNO. This compound features a pyrrole ring substituted with a 3,5-dimethylphenyl group and a chloroethanone moiety. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology, due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution with 3,5-Dimethylphenyl Group: The pyrrole ring is then substituted with a 3,5-dimethylphenyl group using a Friedel-Crafts alkylation reaction.
Introduction of the Chloroethanone Moiety: Finally, the chloroethanone group is introduced through a halogenation reaction, where the pyrrole derivative reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted ethanone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural similarity to certain bioactive molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine
Although not widely used in clinical settings, the compound’s potential pharmacological activities are of interest. It may serve as a lead compound for developing new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural features provided by the pyrrole and phenyl groups.
Mechanism of Action
The mechanism of action of 2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The chloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The pyrrole ring and phenyl group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(2,5-dimethoxyphenyl)ethan-1-one: Similar in structure but with methoxy groups instead of methyl groups.
1-(3-chloro-2-hydroxyphenyl)ethan-1-one: Contains a hydroxy group instead of the pyrrole ring.
3,5-dimethylphenyl derivatives: Various compounds with different substituents on the phenyl ring.
Uniqueness
2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one is unique due to the combination of its pyrrole ring and 3,5-dimethylphenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
IUPAC Name |
2-chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO/c1-10-5-11(2)7-14(6-10)18-12(3)8-15(13(18)4)16(19)9-17/h5-8H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBANKQTNXOZPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CC(=C2C)C(=O)CCl)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801150979 | |
Record name | 2-Chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749920-15-8 | |
Record name | 2-Chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=749920-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801150979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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